3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N It is a derivative of tetrahydropyridine, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of tetrahydropyridine derivatives. One common method is the reaction of 1,2,3,6-tetrahydropyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent tetrahydropyridine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted tetrahydropyridine derivatives.
Scientific Research Applications
3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, binding affinity, and selectivity in various applications.
Properties
CAS No. |
2648948-48-3 |
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Molecular Formula |
C5H8ClF2N |
Molecular Weight |
155.57 g/mol |
IUPAC Name |
3,3-difluoro-2,6-dihydro-1H-pyridine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)2-1-3-8-4-5;/h1-2,8H,3-4H2;1H |
InChI Key |
DBYHJJBKBNCPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(CN1)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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